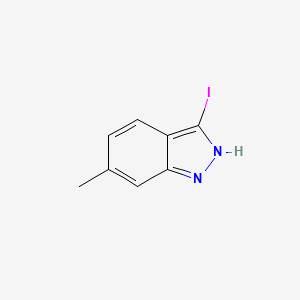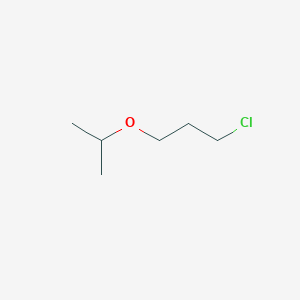
3-Yodo-6-metil-1H-indazol
Descripción general
Descripción
3-Iodo-6-methyl-1H-indazole (3IMI) is an important organic compound that is used in a variety of scientific and industrial applications. It is a member of the indazole family, and is a derivative of indazole, an aromatic heterocyclic organic compound. 3IMI is a colorless, crystalline solid that is soluble in polar solvents and has a melting point of 150 °C.
Aplicaciones Científicas De Investigación
Aplicaciones medicinales
Los compuestos heterocíclicos que contienen indazol, como el 3-Yodo-6-metil-1H-indazol, tienen una amplia variedad de aplicaciones medicinales . Se utilizan como antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y agentes antibacterianos . Varios medicamentos comercializados recientemente contienen un motivo estructural de indazol .
Actividad antitumoral
Se diseñó y sintetizó una serie de derivados de indazol mediante una estrategia de hibridación molecular, y estos compuestos se evaluaron por sus actividades inhibitorias contra líneas celulares de cáncer humano . Entre estos, el compuesto 6o exhibió un efecto inhibitorio prometedor contra la línea celular K562 con un valor de IC 50 (concentración de inhibición del 50%) de 5.15 µM . Este compuesto mostró una gran selectividad para las células normales (HEK-293, IC 50 = 33.2 µM) .
Inducción de la apoptosis
Se confirmó que el compuesto 6o afecta la apoptosis y el ciclo celular posiblemente al inhibir los miembros de la familia Bcl2 y la vía p53 / MDM2 de una manera dependiente de la concentración . Esto indica que el this compound podría ser un andamiaje prometedor para desarrollar un agente anticancerígeno eficaz y de baja toxicidad .
Enfoques sintéticos
El trabajo resume las últimas estrategias para la síntesis de 1H- y 2H-indazoles publicadas durante los últimos cinco años . Las estrategias incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductora y síntesis de 2H-indazoles mediante la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente .
Funcionalización C-3
Aunque el 1H-indazol tiene un heterociclo que contiene nitrógeno sofisticado, es prometedor desarrollar una reacción de acoplamiento Suzuki-Miyaura catalizada por Pd para la funcionalización C-3 del 1H-indazol .
Tratamiento de la enfermedad respiratoria
Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositido 3-quinasa δ para el tratamiento de enfermedades respiratorias .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways, leading to downstream effects that can be beneficial for treating various conditions .
Result of Action
Análisis Bioquímico
Biochemical Properties
3-Iodo-6-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 3-Iodo-6-methyl-1H-indazole, have been shown to exhibit inhibitory effects on certain enzymes such as tyrosine kinases and cyclooxygenases . These interactions are crucial as they can modulate signaling pathways and biochemical processes within cells.
Cellular Effects
The effects of 3-Iodo-6-methyl-1H-indazole on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, 3-Iodo-6-methyl-1H-indazole may alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Iodo-6-methyl-1H-indazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For example, the compound’s interaction with tyrosine kinases can inhibit their phosphorylation activity, thereby affecting downstream signaling pathways . Furthermore, 3-Iodo-6-methyl-1H-indazole can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-6-methyl-1H-indazole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light or varying temperatures . Long-term exposure to 3-Iodo-6-methyl-1H-indazole in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of 3-Iodo-6-methyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Iodo-6-methyl-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to produce metabolites with distinct biological activities.
Transport and Distribution
The transport and distribution of 3-Iodo-6-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells . Once inside the cells, 3-Iodo-6-methyl-1H-indazole may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Iodo-6-methyl-1H-indazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Iodo-6-methyl-1H-indazole may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-iodo-6-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBIAXZUZKSIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609752 | |
| Record name | 3-Iodo-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-96-7 | |
| Record name | 3-Iodo-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















